Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-
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Overview
Description
Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]- typically involves the reaction of trimethylsilyl chloride with an appropriate organic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize production output.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler silane derivatives.
Scientific Research Applications
Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Another organosilicon compound with a different organic moiety.
Trimethylsilane: A simpler silane compound with only trimethylsilyl groups.
Uniqueness
Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]- is unique due to its complex organic structure, which imparts distinct chemical properties and reactivity. This makes it suitable for specialized applications that simpler silane compounds cannot achieve.
Properties
CAS No. |
835626-62-5 |
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Molecular Formula |
C18H24OSSi |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
trimethyl-[(1R)-1-[2-(4-methylphenyl)sulfanylphenyl]ethoxy]silane |
InChI |
InChI=1S/C18H24OSSi/c1-14-10-12-16(13-11-14)20-18-9-7-6-8-17(18)15(2)19-21(3,4)5/h6-13,15H,1-5H3/t15-/m1/s1 |
InChI Key |
HUCRTLAVPVEZBO-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2[C@@H](C)O[Si](C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C(C)O[Si](C)(C)C |
Origin of Product |
United States |
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